molecular formula C19H23NO2 B5230006 1-butoxy-3-(9H-carbazol-9-yl)-2-propanol

1-butoxy-3-(9H-carbazol-9-yl)-2-propanol

Cat. No.: B5230006
M. Wt: 297.4 g/mol
InChI Key: ZJTRSTNIIHRGTJ-UHFFFAOYSA-N
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Description

1-Butoxy-3-(9H-carbazol-9-yl)-2-propanol is a synthetic organic compound featuring a carbazole moiety linked to a propanol backbone via an ether group at the 1-position and a butoxy substituent at the 3-position. The carbazole group, a heteroaromatic system with a 14-π-electron structure, confers unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science research. Its molecular formula is C₂₀H₂₅NO₂, with a molecular weight of 311.42 g/mol (calculated).

Properties

IUPAC Name

1-butoxy-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-3-12-22-14-15(21)13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,21H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTRSTNIIHRGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole-Propanol Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
1-Butoxy-3-(9H-carbazol-9-yl)-2-propanol Butoxy (C₄H₉O) 9H-Carbazol-9-yl C₂₀H₂₅NO₂ 311.42 High lipophilicity
1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol Benzyloxy (C₆H₅CH₂O) 9H-Carbazol-9-yl C₂₂H₂₁NO₂ 331.41 Increased aromaticity; lower solubility in polar solvents
1-Carbazol-9-yl-3-(2-phenylethylamino)propan-2-ol Hydroxyl 2-Phenylethylamino C₂₃H₂₃N₃O 369.45 Enhanced hydrogen bonding; β-adrenergic receptor antagonism
1-(3-Chloro-2-methylphenylamino)-3-(9H-carbazol-9-yl)propan-2-ol Hydroxyl 3-Chloro-2-methylphenylamino C₂₃H₂₂ClN₃O 399.89 Halogen substitution improves metabolic stability
3,3′-(Piperazine-1,4-diyl)bis[1-(9H-carbazol-9-yl)-2-propanol] Piperazine-linked dimer 9H-Carbazol-9-yl (both units) C₃₄H₃₄N₄O₂ 546.67 Dimeric structure; potential for multi-target interactions

Solubility and Physicochemical Properties

  • 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol: Lower solubility in polar solvents (e.g., ethanol) compared to butoxy analogues; logP ~4.2 .
  • Piperazine-linked dimer : Enhanced solubility in chloroform due to increased molecular symmetry and planar carbazole groups .

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